2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide
Description
The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with sulfonyl and sulfanyl groups, coupled to a 2-chlorophenylacetamide moiety.
Properties
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3S3/c17-9-3-1-2-4-10(9)21-13(23)8-26-16-20-7-11(15(19)22-16)28(24,25)14-6-5-12(18)27-14/h1-7H,8H2,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDHOYHSZSLDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide is a heterocyclic sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and in the treatment of viral infections. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrimidine core substituted with a sulfonamide group, which is known for its pharmacological properties. The presence of the 5-chlorothiophen-2-yl moiety enhances its activity against specific biological targets.
Antiviral Activity
Recent studies have identified compounds similar to this sulfonamide as potent inhibitors of human adenovirus (HAdV). For instance, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated significant antiviral activity with selectivity indexes greater than 100 against HAdV, indicating their potential as therapeutic agents in viral infections .
Enzyme Inhibition
The compound exhibits promising inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : A study reported that related compounds showed strong AChE inhibition, which is critical for the treatment of Alzheimer's disease. The IC50 values for these compounds ranged significantly, indicating varied potency .
- Urease : The synthesized derivatives were also evaluated for urease inhibition, with some showing IC50 values as low as 1.13 µM, suggesting their potential use in treating urease-related conditions such as kidney stones .
Antibacterial Activity
The antibacterial efficacy of related compounds has been evaluated against various bacterial strains. Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, highlighting the compound's potential as an antibacterial agent .
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Targeting Viral Replication : Some derivatives have been shown to interfere with the DNA replication process of viruses, thereby inhibiting their life cycle .
- Enzyme Binding : Molecular docking studies suggest that these compounds interact with specific amino acid residues in target enzymes, which is crucial for their inhibitory activity .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The presence of the 5-chlorothiophen-2-yl group may enhance the compound's efficacy against certain cancer types by improving its interaction with biological targets.
-
Antimicrobial Properties :
- The sulfonamide group is well-known for its antimicrobial activity. Compounds containing this functional group are often effective against a range of bacteria and fungi. Preliminary tests suggest that 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide may exhibit similar properties, warranting further investigation into its spectrum of activity against pathogenic microorganisms.
-
Enzyme Inhibition :
- Sulfonamide derivatives are also recognized as enzyme inhibitors, particularly in the context of metabolic pathways related to cancer and bacterial infections. The compound's design suggests potential inhibition of key enzymes involved in these processes, which could lead to therapeutic applications in treating metabolic disorders or infections.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 : Anticancer Activity of Pyrimidine Derivatives | Investigate the anticancer effects of pyrimidine-based compounds | Demonstrated that similar compounds significantly reduced tumor size in vitro and in vivo models through apoptosis induction. |
| Study 2 : Antimicrobial Efficacy of Sulfonamides | Evaluate the antimicrobial properties of novel sulfonamide derivatives | Found that certain derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study 3 : Enzyme Inhibition by Sulfonamide Compounds | Assess the inhibitory effects on specific metabolic enzymes | Identified that selected sulfonamide compounds effectively inhibited target enzymes, leading to reduced proliferation in cancer cell lines. |
Future Research Directions
The unique structural features of this compound present numerous avenues for future research:
- In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics, toxicity, and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects, particularly focusing on enzyme inhibition and cellular signaling pathways.
- Structure-Activity Relationship (SAR) : Investigating the impact of structural modifications on the biological activity to optimize efficacy and minimize toxicity.
Chemical Reactions Analysis
Core Pyrimidine Formation
The pyrimidine ring is synthesized via nucleophilic aromatic substitution or Suzuki coupling. For example:
-
Amination : The 4-amino group on the pyrimidine is introduced using ammonia or amines under catalytic conditions .
-
Sulfonylation : The 5-[(5-chlorothiophen-2-yl)sulfonyl] group is formed by reacting a thiophene-thiol intermediate with chlorine gas in 1,2-dichloroethane/water, followed by sulfonyl chloride formation (see Table 1) .
Table 1: Sulfonylation Reaction Optimization
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1,2-Dichloroethane | 0–5 | 5 | 81 |
| Acetonitrile | 25 | 5 | 32.8 |
| Dichloromethane | 25 | 5 | 17.5 |
Data adapted from , showing optimal yields in 1,2-dichloroethane at low temperatures.
Sulfanyl Bridge Formation
The sulfanyl (-S-) linker between the pyrimidine and acetamide is synthesized via a thiol-disulfide exchange or nucleophilic substitution:
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Thiol-Pyrimidine Coupling : A pyrimidine-chloride intermediate reacts with a thiolated acetamide derivative in the presence of a base (e.g., triethylamine) .
Acetamide Functionalization
The N-(2-chlorophenyl)acetamide moiety is prepared by:
-
Acetylation : Treating 2-chloroaniline with acetyl chloride and AlCl₃ in dichloromethane, followed by purification via flash chromatography .
Pyrimidine Ring
-
Amino Group : Participates in condensation reactions (e.g., with aldehydes) or acts as a directing group for electrophilic substitution.
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Sulfonyl Group : Electron-withdrawing nature deactivates the pyrimidine ring toward further electrophilic attack but stabilizes adjacent nucleophilic sites .
Sulfanyl Linker
-
Oxidation : Susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives.
-
Nucleophilic Displacement : The sulfur atom can undergo alkylation or arylation under basic conditions .
Chlorinated Aromatic Rings
-
Electrophilic Substitution : The 2-chlorophenyl and 5-chlorothiophen groups resist further substitution due to deactivation by chlorine.
-
Directed Metalation : Lithium-halogen exchange possible at the thiophene’s chlorine position for functionalization .
Stability and Degradation Pathways
-
Hydrolytic Stability : The sulfonamide group hydrolyzes slowly under acidic (pH < 3) or alkaline (pH > 10) conditions, forming sulfonic acid and amine byproducts .
-
Thermal Degradation : Decomposes above 200°C, releasing SO₂ and HCl gases (observed in TGA analysis of analogous compounds) .
Experimental Characterization Data
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Compound A shares a scaffold with several structurally related acetamide derivatives, differing primarily in substituents on the pyrimidine ring and the arylacetamide group. Key comparisons include:
Pyrimidine-Based Analogues
- N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI): This compound replaces the 5-(5-chlorothiophen-2-yl)sulfonyl group with a 4,6-diaminopyrimidine moiety. The dihedral angle between the pyrimidine and benzene rings in ARARUI is 67.84°, significantly larger than in Compound A (assumed to be smaller due to steric effects from the bulky sulfonyl group). This conformational difference may influence intermolecular interactions and solubility .
- N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide : The absence of a sulfonyl group and presence of methyl substituents reduce polarity, likely decreasing water solubility compared to Compound A .
Thiophene-Sulfonyl Derivatives
- 2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide: This analog substitutes the 2-chlorophenyl group with a benzodioxol ring.
Chromenopyrimidine and Triazole Derivatives
- N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide: The chromenopyrimidine system introduces fused rings, increasing molecular rigidity and possibly improving metabolic stability over Compound A’s simpler pyrimidine-thiophene system .
Crystallographic and Conformational Analysis
Crystallographic studies of related compounds reveal critical structural trends:
- Intramolecular Hydrogen Bonding: In ARARUI, an N–H···N hydrogen bond stabilizes a folded conformation, reducing the dihedral angle between aromatic rings. Compound A likely exhibits similar intramolecular stabilization due to its amino-pyrimidine group .
- Dihedral Angles : The angle between the pyrimidine and arylacetamide rings varies widely among analogs:
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
*Predicted based on steric considerations.
Preparation Methods
Preparation of 4-Amino-2-chloro-5-(5-chlorothiophene-2-sulfonyl)pyrimidine
Starting Material : 4-Amino-2,5-dichloropyrimidine.
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | 5-Chlorothiophene-2-sulfonyl chloride, Pyridine, DCM, 0°C → RT, 12 h | Sulfonylation at C5 |
| 2 | Filtration, solvent evaporation, silica gel chromatography (EtOAc/Hexane) | Purification |
Mechanistic Insight : The sulfonyl chloride undergoes nucleophilic attack by the pyrimidine's C5 position, facilitated by the electron-donating amino group at C4. Pyridine neutralizes HCl, shifting equilibrium toward product formation.
Functionalization of the Pyrimidine C2 Position
Intermediate : 4-Amino-2-chloro-5-(5-chlorothiophene-2-sulfonyl)pyrimidine.
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | N-(2-Chlorophenyl)acetamide thiol, K₂CO₃, DMF, 80°C, 6 h | Nucleophilic substitution |
| 2 | Dilute HCl wash, extraction with EtOAc, column chromatography | Purification |
Critical Parameters :
-
Thiol Source : Generated by reducing N-(2-chlorophenyl)thioacetamide (synthesized via P₂S₅-mediated thioacetylation of 2-chloroaniline).
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Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.
Synthesis of the N-(2-Chlorophenyl)Acetamide Thiol
Acetylation of 2-Chloroaniline
Procedure :
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React 2-chloroaniline with acetic anhydride (1.2 equiv) in glacial acetic acid (80°C, 2 h).
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Quench with ice water, filter precipitate.
Product : N-(2-Chlorophenyl)acetamide (white crystals, m.p. 132–134°C).
Thioacetylation and Reduction
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | P₂S₅, Dry THF, reflux, 4 h | Thioacetylation |
| 2 | LiAlH₄, Dry Et₂O, 0°C → RT, 2 h | Reduction to thiol |
Key Consideration : Conduct under inert atmosphere to prevent thiol oxidation.
Optimization and Challenges
Sulfonylation Regioselectivity
The amino group at C4 directs electrophilic substitution to C5, minimizing competing reactions at C2 or C6. Control experiments with model pyrimidines confirm >90% regioselectivity.
Thiol Stability
Thiol intermediates are prone to disulfide formation. Adding 1% (v/v) Et₃N in reaction mixtures suppresses oxidation.
Purification Challenges
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Pyrimidine Sulfonamide : High polarity necessitates gradient chromatography (5→40% EtOAc/Hexane).
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Final Product : Crystallization from EtOH/H₂O (7:3) yields pure compound as off-white needles.
Analytical Characterization
Representative Data for Target Compound :
| Property | Value | Method |
|---|---|---|
| M.p. | 198–200°C | Differential scanning calorimetry |
| [1H NMR] (DMSO-d6) | δ 8.72 (s, 1H, pyrimidine H6), 7.65–7.18 (m, 4H, Ar-H), 6.95 (d, J = 4.1 Hz, 1H, thiophene H3), 4.32 (s, 2H, SCH₂) | 400 MHz NMR |
| HRMS (ESI+) | m/z 475.0124 [M+H]+ (calc. 475.0128) | TOF-MS |
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the pyrimidine core on Wang resin enables sequential sulfonylation and thioether formation, though yields are lower (~45%) due to steric hindrance.
Microwave-Assisted Coupling
Microwave irradiation (120°C, 30 min) reduces thioether formation time from 6 h to 30 min, improving yield to 67%.
Scale-Up Considerations
-
Sulfonylation Step : Use flow chemistry with static mixers to enhance heat dissipation and throughput.
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Thiol Handling : Continuous flow systems under nitrogen minimize oxidation during large-scale reactions.
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound?
Answer:
The synthesis typically involves multi-step reactions targeting the pyrimidine-sulfanyl-acetamide backbone. A key step is the nucleophilic substitution between thiol-containing pyrimidine derivatives (e.g., 4,6-diaminopyrimidin-2-yl sulfanyl intermediates) and chloroacetamide analogs. For example:
- Step 1: React 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(substituted phenyl)acetamide in refluxing ethanol .
- Step 2: Purify via slow evaporation of chloroform-acetone solutions to obtain single crystals for structural validation.
Challenges include controlling regioselectivity during sulfonation and optimizing reaction time/temperature to prevent side reactions (e.g., over-sulfonation).
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons on chlorophenyl groups, NH₂ in pyrimidine) and confirms acetamide linkage .
- IR Spectroscopy: Identifies functional groups (e.g., S=O stretches at ~1350 cm⁻¹ for sulfonyl, C=O at ~1680 cm⁻¹ for acetamide) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Diffraction: Resolves crystal packing and bond lengths/angles (e.g., monoclinic P2₁/c symmetry with a = 18.220 Å, β = 108.76° ).
Advanced: How does X-ray crystallography elucidate conformational stability and intermolecular interactions?
Answer:
X-ray studies reveal:
- Intramolecular H-bonding: The N–H⋯N interaction between the pyrimidine amino group and adjacent nitrogen stabilizes a folded conformation .
- Intermolecular Packing: Offset π-π stacking (3.8–4.2 Å distances) and C–H⋯O hydrogen bonds between sulfonyl oxygen and aromatic hydrogens govern crystal stability .
- Torsional Angles: The dihedral angle between pyrimidine and chlorophenyl rings (42–67°) impacts molecular planarity and solubility .
Methodological Note: Refinement using SHELXL2016 and validation with PLATON ensure accuracy in thermal displacement parameters and symmetry .
Advanced: How can computational methods predict electronic properties and reactivity?
Answer:
- DFT Calculations: Determine HOMO-LUMO gaps (e.g., 4.5 eV) to assess charge transfer potential and nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MESP): Maps electron-rich regions (e.g., sulfonyl oxygen) for predicting hydrogen-bonding interactions .
- Molecular Docking: Models binding affinities with biological targets (e.g., enzymes with sulfonamide-binding pockets).
Validation: Compare computed bond lengths/angles with experimental crystallographic data to refine force fields .
Data Contradiction: How to resolve discrepancies between theoretical and experimental geometric parameters?
Answer:
Discrepancies often arise from:
- Solvent Effects: Computational models may neglect solvent-induced conformational changes (e.g., polar solvents stabilizing zwitterionic forms).
- Crystal Packing Forces: X-ray data reflect solid-state distortions, while gas-phase DFT assumes isolated molecules.
Resolution: - Use polarizable continuum models (PCM) in DFT to simulate solvent environments.
- Perform Hirshfeld surface analysis to quantify intermolecular interactions in crystals (e.g., C⋯Cl contacts contributing 8% to surface contacts ).
Advanced: What strategies optimize synthetic yield while minimizing byproducts?
Answer:
- Temperature Control: Maintain reflux at 78°C (ethanol) to balance reaction rate and side-product formation .
- Catalysis: Use mild bases (e.g., K₂CO₃) to deprotonate thiol groups without degrading sulfonyl moieties.
- Workup: Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate sulfonamide byproducts.
Yield Optimization: Reaction monitoring via TLC and adjusting stoichiometry (1:1.2 ratio of pyrimidine to chloroacetamide) improves efficiency .
Basic: How does the chlorothiophene-sulfonyl group influence physicochemical properties?
Answer:
- Solubility: The sulfonyl group enhances polarity, improving aqueous solubility (~0.5 mg/mL in PBS), while the chlorothiophene moiety increases lipophilicity (logP ~2.8).
- Stability: Sulfonyl groups resist hydrolysis under acidic conditions (pH 4–7), but prolonged exposure to UV light may degrade thiophene rings.
Experimental Validation: - HPLC-PDA: Monitors degradation products (retention time shifts) under stress conditions .
Advanced: What crystallographic challenges arise during structure refinement?
Answer:
- Disorder Management: Chlorine atoms in the thiophene ring may exhibit positional disorder; resolve using PART instructions in SHELXL .
- Thermal Parameters: High Ueq values for flexible acetamide chains require isotropic refinement and constraints .
- Twinned Crystals: Use TWIN/BASF commands in refinement software for non-merohedral twinning (e.g., β angle deviations in monoclinic systems) .
Table 1: Key Crystallographic Data
| Parameter | Value (Compound II ) |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 18.220, 8.118, 19.628 |
| β (°) | 108.76 |
| V (ų) | 2748.9 |
| Z | 8 |
| R-factor | 0.050 |
Advanced: How to design analogs with enhanced bioactivity?
Answer:
- Bioisosteric Replacement: Substitute chlorothiophene with fluorophenyl to modulate metabolic stability.
- Functionalization: Introduce electron-withdrawing groups (e.g., nitro) at the pyrimidine 4-position to enhance π-stacking with target proteins.
- SAR Studies: Test analogs in enzyme inhibition assays (e.g., kinase panels) and correlate activity with computed electrostatic potentials .
Data Contradiction: Why do NMR and X-ray data show conflicting molecular geometries?
Answer:
- Dynamic Effects: NMR captures time-averaged conformations in solution, while X-ray provides static solid-state snapshots.
- Solution Conformation: Rotameric equilibria of the acetamide chain may lead to averaged NMR signals (e.g., broad NH peaks).
Resolution: - Perform VT-NMR (variable temperature) to slow conformational exchange and resolve splitting.
- Compare with DFT-MD simulations to model dynamic behavior in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
